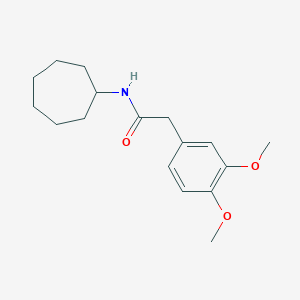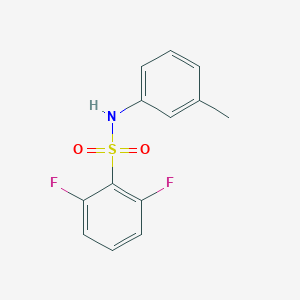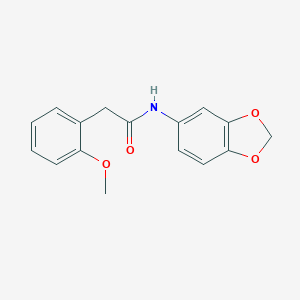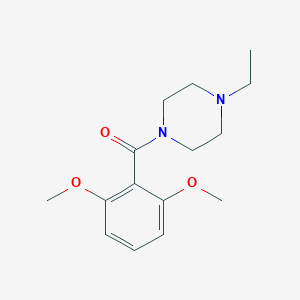
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide, also known as DMC or CYCLO-DMAA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1970s and has been used in scientific research since then. The compound has gained attention due to its potential application in the field of neuroscience and as a possible treatment for neurological disorders.
Wirkmechanismus
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. The compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in improved cognitive function, increased alertness, and a reduction in fatigue.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to an increase in blood sugar levels. The compound has been shown to have a half-life of approximately 8 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide is its ability to improve cognitive function and increase alertness, making it a useful tool in the study of neurological disorders. However, the compound has limitations in terms of its potential for abuse and dependence, which can be a concern in lab experiments. Additionally, the compound has not been extensively studied for its long-term effects on the brain and body.
Zukünftige Richtungen
There are several potential future directions for the study of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of new drugs that target the same neurotransmitter systems as the compound but with fewer side effects. Another direction is the exploration of the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the long-term effects of the compound on the brain and body.
In conclusion, N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in the treatment of neurological disorders. The compound acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and increased alertness. While the compound has advantages in terms of its potential application in scientific research, it also has limitations and concerns regarding its potential for abuse and dependence. Further research is needed to fully understand the compound's potential as a treatment for neurological disorders and its long-term effects on the brain and body.
Synthesemethoden
The synthesis of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of cycloheptanone with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Alzheimer's disease. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation.
Eigenschaften
Produktname |
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide |
|---|---|
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H25NO3/c1-20-15-10-9-13(11-16(15)21-2)12-17(19)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
QNUDTLRPXOFANU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)








![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)



